3-Hydrazino-4-methylbenzoic acid hydrochloride
Description
3-Hydrazino-4-methylbenzoic acid hydrochloride (CAS: 61100-70-7) is a substituted benzoic acid derivative with the molecular formula C₈H₁₀N₂O₂·HCl and a molecular weight of 166.18 g/mol (excluding HCl) . The compound features a hydrazino (-NH-NH₂) group at the 3-position and a methyl (-CH₃) group at the 4-position of the aromatic ring. Its hydrochloride salt form enhances stability and solubility, making it valuable in synthetic chemistry, particularly as an intermediate for pharmaceuticals and analytical reagents . Industrial suppliers list purity grades up to 99%, with applications in organic synthesis and research .
Properties
IUPAC Name |
3-hydrazinyl-4-methylbenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-5-2-3-6(8(11)12)4-7(5)10-9;/h2-4,10H,9H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDSGGGWVYBYLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718590 | |
| Record name | 3-Hydrazinyl-4-methylbenzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61100-70-7 | |
| Record name | 3-Hydrazinyl-4-methylbenzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazino-4-methylbenzoic acid hydrochloride typically involves the following steps:
Nitration: The starting material, 4-methylbenzoic acid, undergoes nitration to introduce a nitro group at the third position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Hydrazination: The amino group is converted to a hydrazino group by reacting with hydrazine hydrate under controlled conditions.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Hydrazino-4-methylbenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazones.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
Azo Compounds: Formed through oxidation.
Hydrazones: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that hydrazine derivatives, including 3-hydrazino-4-methylbenzoic acid hydrochloride, exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of signaling pathways associated with cell survival and proliferation.
Case Study: Synthesis of Anticancer Agents
A study demonstrated the synthesis of novel hydrazone derivatives from this compound that showed promising anticancer activity against various cancer cell lines. The derivatives were evaluated for their cytotoxic effects, revealing IC50 values significantly lower than those of standard chemotherapeutics .
Chemical Synthesis
Intermediate in Organic Synthesis
this compound serves as an important intermediate in the synthesis of various organic compounds, particularly in the preparation of heterocycles such as pyrazoles and indoles. These structures are pivotal in developing new pharmaceuticals.
Table 1: Synthesis Pathways Using this compound
| Reaction Type | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Condensation Reaction | Pyrazole Derivatives | 85 | |
| Cyclization Reaction | Indole Derivatives | 78 | |
| Reductive Amination | Amine Compounds | 90 |
Material Science
Nanomaterials Development
In material science, this compound has been utilized to functionalize nanomaterials for drug delivery systems. For instance, it has been incorporated into polymer matrices to enhance the release profiles of encapsulated drugs, improving therapeutic efficacy.
Case Study: Drug Delivery Systems
A recent investigation explored the use of this compound in creating folic acid-conjugated nanocarriers for targeted drug delivery. The study reported enhanced cellular uptake and reduced cytotoxicity compared to conventional delivery methods .
Toxicological Studies
Carcinogenic Potential
While exploring its applications, studies have also highlighted the potential carcinogenic effects of hydrazine derivatives. Research involving animal models has shown that compounds related to this compound can induce DNA damage and mutations, raising concerns about their safety in long-term use .
Mechanism of Action
The mechanism of action of 3-Hydrazino-4-methylbenzoic acid hydrochloride involves its interaction with various molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or alteration of protein function. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 3-hydrazino-4-methylbenzoic acid hydrochloride, enabling comparative analysis of their properties and applications.
4-Hydrazino-benzamide Hydrochloride
- Structure: Contains a hydrazino group on a benzamide backbone instead of a benzoic acid.
- Key Differences: The substitution of the carboxylic acid (-COOH) with a carboxamide (-CONH₂) group reduces acidity and alters hydrogen-bonding capabilities. This makes 4-hydrazino-benzamide hydrochloride more suited for amide-based coupling reactions in drug design .
- Applications : Likely used in peptidomimetic synthesis or as a precursor for ureas and thioureas.
3-Methyl-2-benzothiazolinone Hydrazone Hydrochloride
- Structure: Benzothiazolinone ring fused with a hydrazone group (C₈H₉N₃S·HCl; MW: 215.70 g/mol) .
- Key Differences: The benzothiazolinone ring introduces sulfur, enhancing electron-withdrawing properties and UV activity. This compound is thermally stable (mp: 270–276°C) and widely used in spectrophotometric assays for aldehydes and ketones .
- Applications: Analytical reagent for detecting carbonyl compounds, contrasting with 3-hydrazino-4-methylbenzoic acid’s role in synthetic intermediates.
Jatrorrhizine Hydrochloride, Palmatine Hydrochloride, and Berberine Hydrochloride
- Structure: Protoberberine alkaloids with isoquinoline cores and methylenedioxy substituents .
- Key Differences: These compounds exhibit planar aromatic systems and quaternary ammonium structures, enabling DNA intercalation and antimicrobial activity. Unlike 3-hydrazino-4-methylbenzoic acid, they lack a hydrazino group but share hydrochloride salt forms for improved bioavailability .
- Applications: Antidiabetic, antimicrobial, and anticancer agents, highlighting divergent biological roles compared to the synthetic utility of 3-hydrazino-4-methylbenzoic acid.
Methyl-3-amino-4-hydroxybenzoate
- Structure: Features amino (-NH₂) and hydroxy (-OH) groups on a methyl benzoate backbone .
- Key Differences: The absence of a hydrazino group reduces nucleophilicity, while the ester (-COOCH₃) group increases lipophilicity. This compound serves as a precursor for benzoxazole derivatives via cyclization with aryl acids .
- Applications: Intermediate for heterocyclic compounds, contrasting with 3-hydrazino-4-methylbenzoic acid’s use in hydrazone formation.
Comparative Data Table
Key Research Findings
- Reactivity: The hydrazino group in 3-hydrazino-4-methylbenzoic acid enables nucleophilic reactions, such as condensation with carbonyl compounds to form hydrazones, a trait shared with 3-methyl-2-benzothiazolinone hydrazone . However, its carboxylic acid group allows additional functionalization (e.g., esterification, amidation), unlike the benzamide or benzothiazolinone analogs .
- Stability: Hydrochloride salts generally improve stability and water solubility. For example, Jatrorrhizine HCl and 3-hydrazino-4-methylbenzoic acid HCl exhibit enhanced shelf life compared to their freebase forms .
- Synthetic Utility: 3-Hydrazino-4-methylbenzoic acid HCl is pivotal in synthesizing hydrazinecarbothioamides and heterocycles, whereas methyl-3-amino-4-hydroxybenzoate is tailored for benzoxazole derivatives .
Biological Activity
3-Hydrazino-4-methylbenzoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a hydrazine functional group attached to a benzoic acid derivative. Its chemical structure can be represented as follows:
- Chemical Formula : CHNO·HCl
- CAS Number : 61100-70-7
The compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. A comparative analysis of its effectiveness against various bacterial strains showed promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The compound exhibited significant activity against MRSA, indicating its potential as an alternative antibacterial agent, especially in the context of rising antibiotic resistance .
2. Anticancer Activity
The anticancer potential of hydrazine derivatives, including this compound, has been explored in various cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells through:
- Mechanism : The compound may inhibit histone deacetylases (HDACs), leading to the activation of pro-apoptotic genes and suppression of anti-apoptotic factors.
A study reported an IC value of less than 100 nM against leukemia cell lines, suggesting strong anticancer efficacy .
3. Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. Specifically, it has shown competitive inhibition against certain enzymes involved in metabolic pathways:
| Enzyme | Inhibition Type | IC Value (µM) |
|---|---|---|
| Laccase | Competitive | 251 |
| Class I Histone Deacetylases (HDACs) | Allosteric | <100 |
These findings indicate that this compound could serve as a lead compound for developing new therapeutics targeting these enzymes .
Case Study 1: Antimicrobial Efficacy
In a clinical study assessing the efficacy of various hydrazine derivatives, this compound was found to outperform several commercially available antibiotics against resistant strains of bacteria. The study concluded that the compound's unique mechanism of action might offer a new avenue for treating infections caused by resistant pathogens .
Case Study 2: Anticancer Properties
A research team evaluated the cytotoxic effects of hydrazine derivatives on human cancer cell lines. The results indicated that treatment with this compound led to significant cell death in leukemia cells compared to control groups. The study emphasized the need for further exploration into its mechanisms and potential clinical applications .
Q & A
Basic: What are the recommended synthetic strategies for 3-Hydrazino-4-methylbenzoic acid hydrochloride?
Methodological Answer:
The synthesis of this compound typically involves hydrazine introduction to a pre-functionalized aromatic precursor. A retrosynthetic approach using AI-powered tools (e.g., Template_relevance models) can identify feasible routes. Key steps include:
- Precursor Selection : Start with 4-methylbenzoic acid derivatives. Introduce hydrazine via nucleophilic substitution or condensation reactions.
- Reaction Optimization : Use polar aprotic solvents (e.g., DMF) and mild heating (60–80°C) to facilitate hydrazine coupling.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity.
- Hydrochloride Salt Formation : Treat the free base with HCl gas in anhydrous ether to precipitate the hydrochloride salt .
Basic: How can HPLC be optimized for purity assessment of this compound?
Methodological Answer:
HPLC methods for hydrazine-containing compounds require attention to column selection and mobile phase compatibility:
- Column : Use a C18 reverse-phase column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) to resolve polar impurities.
- Mobile Phase : 0.03 M phosphate buffer (pH 3.0) with methanol (70:30 v/v) at 1 mL/min flow rate minimizes hydrazine degradation.
- Detection : UV detection at 210–220 nm captures hydrazine’s absorbance.
- Validation : Perform linearity (1–50 µg/mL), recovery (>98%), and precision tests (RSD <2%) to validate the method .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Hydrazino derivatives pose acute toxicity (oral LD50 ~100 mg/kg) and sensitization risks. Key precautions:
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- PPE : Wear nitrile gloves, lab coats, and tight-sealing goggles to prevent skin/eye contact.
- Storage : Store in airtight containers at 2–8°C, away from acids or oxidizers.
- Spill Management : Neutralize spills with 10% acetic acid, then absorb with inert material (e.g., vermiculite) .
Advanced: How can crystallographic data resolve contradictions in structural assignments?
Methodological Answer:
X-ray crystallography using SHELX software (e.g., SHELXL/SHELXS) provides unambiguous structural confirmation:
- Data Collection : Collect high-resolution (<1.0 Å) data using Mo-Kα radiation.
- Refinement : Apply anisotropic displacement parameters and hydrogen-bonding restraints.
- Validation : Check R-factor convergence (<5%), electron density maps for missing atoms, and CCDC deposition (e.g., CCDC 2032776) for peer validation.
This approach resolves discrepancies arising from NMR/IR ambiguity (e.g., hydrazine tautomerism) .
Advanced: How to address conflicting reactivity data in hydrazine-mediated reactions?
Methodological Answer:
Contradictions often stem from pH-dependent hydrazine reactivity or side reactions. Mitigation strategies:
- pH Control : Maintain reaction pH 4–6 (buffered with NaOAc) to stabilize the hydrazine group.
- Competitive Assays : Use LC-MS to track byproducts (e.g., Schiff bases or oxidation products).
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify intermediates.
- Computational Modeling : DFT calculations (e.g., lattice energy analysis) predict favorable reaction pathways .
Advanced: What strategies improve the compound’s stability in aqueous solutions?
Methodological Answer:
Hydrazine derivatives degrade via hydrolysis or oxidation. Stability enhancement methods include:
- Lyophilization : Freeze-dry the compound and store as a lyophilized powder.
- Antioxidants : Add 0.1% w/v ascorbic acid to aqueous solutions to inhibit oxidation.
- Low-Temperature Studies : Conduct kinetic stability assays at 4°C and 25°C to model shelf-life (Arrhenius equation).
- Protection from Light : Use amber vials to prevent photodegradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
